molecular formula C14H16Cl3N3O4S2 B11986449 N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide

N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide

Cat. No.: B11986449
M. Wt: 460.8 g/mol
InChI Key: OJASIDWAZGGTHW-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide is a complex organic compound with the molecular formula C20H20Cl3N3O4S2 This compound is known for its unique chemical structure, which includes a trichloromethyl group, a vinylsulfonyl group, and a methoxy group attached to an aniline derivative

Preparation Methods

The synthesis of N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the vinylsulfonyl group can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The vinylsulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The trichloromethyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16Cl3N3O4S2

Molecular Weight

460.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-ethenylsulfonyl-2-methoxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C14H16Cl3N3O4S2/c1-4-26(22,23)9-5-6-10(11(7-9)24-3)19-13(25)20-12(14(15,16)17)18-8(2)21/h4-7,12H,1H2,2-3H3,(H,18,21)(H2,19,20,25)

InChI Key

OJASIDWAZGGTHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)S(=O)(=O)C=C)OC

Origin of Product

United States

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